N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS 1115933-29-3) is a quinazoline-derived acetamide compound with the molecular formula C₁₉H₁₉N₃O₂ and a molecular weight of 321.4 g/mol . Its structure comprises a 2-methylquinazolin-4-yloxy group linked via an acetamide bridge to a 2-ethylphenyl substituent (SMILES: CCc1ccccc1NC(=O)COc1nc(C)nc2ccccc12). Notably, physical properties such as melting point, solubility, and stability remain unreported, highlighting gaps in existing literature .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-14-8-4-6-10-16(14)22-18(23)12-24-19-15-9-5-7-11-17(15)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZWRXNASDGZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound belonging to the class of quinazoline derivatives, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an acetamide group linked to a quinazoline moiety, which contributes to its pharmacological properties. The compound's synthesis typically involves the reaction of 2-methylquinazolin-4-ol with an appropriate acetamide under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that quinazoline derivatives can modulate biological pathways related to inflammation, cancer, and neurodegenerative disorders.
Biological Activities
1. Anticancer Activity
Quinazoline derivatives have shown significant anticancer potential. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that certain quinazoline-based hybrids displayed IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line .
Table 1: Anticancer Activity of Quinazoline Derivatives
2. Antidepressant Potential
Research has also explored the antidepressant properties of phenylacetamides similar to this compound. In vivo studies using the tail suspension test (TST) and forced swim test (FST) indicated that these compounds could significantly reduce immobility duration in animal models, suggesting their potential as antidepressants .
Table 2: Antidepressant Activity in Animal Models
| Compound | Dose (mg/kg) | TST Immobility Duration (s) | % Decrease in Immobility Duration |
|---|---|---|---|
| VS1 | 30 | 49.73 ± 2.0 | 46.98 |
| VS1 | 60 | 68.02 ± 3.0 | 27.49 |
| VS2 | 30 | 40.32 ± 3.5 | 57.01 |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinazoline derivatives. For example, bulky groups attached to the acetamide moiety were found to be essential for achieving significant biological effects . Furthermore, molecular docking studies have provided insights into the binding affinities and interactions of these compounds with various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Key Observations:
Quinazoline Core Modifications: The 2-methyl group in the target compound’s quinazoline ring contrasts with dioxo or sulfanyl modifications in analogs (e.g., ), which could alter electron distribution and binding affinity to biological targets.
Biological Activity Trends: Compounds with ethylamino or phenylquinazolinone cores (e.g., ) exhibit notable anti-inflammatory activity, suggesting that the target compound’s methylquinazolinyloxy group may confer similar properties. Chlorinated analogs (e.g., ) often show enhanced metabolic stability but may introduce toxicity risks.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for analogs, such as coupling 2-chloro-N-(2-ethylphenyl)acetamide with 2-methylquinazolin-4-ol under basic conditions .
Q & A
Q. What are the common synthetic routes for N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting with the preparation of the quinazolinone core. A widely used approach includes:
Quinazolinone Core Formation : Reaction of glycine derivatives with methyl 2-isothiocyanatobenzoate to form intermediates like 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to yield the dioxo derivative .
Acetamide Functionalization : Coupling the quinazolinone intermediate with halogenated acetamides (e.g., 2-chloro-N-[(2-ethylphenyl)methyl]acetamide) using N,N′-carbonyldiimidazole (CDI) as a condensing agent under inert conditions .
Key Conditions : Controlled temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and inert atmospheres to prevent side reactions.
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
Structural validation relies on:
- Spectroscopic Methods :
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetamide and quinazolinone moieties) .
- NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement, critical for confirming intramolecular interactions (e.g., hydrogen bonding) .
Q. What biological activities are associated with this compound, and how are they evaluated?
The compound exhibits potential anticonvulsant , antimicrobial , and anti-inflammatory activities, evaluated through:
- In Vitro Assays :
- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or GABA transaminase.
- Cell Viability Assays : MTT or SRB assays for cytotoxicity profiling .
- In Vivo Models : Rodent seizure models (e.g., maximal electroshock test) for anticonvulsant activity .
Activity correlates with substituent effects; electron-withdrawing groups on the phenyl ring enhance target binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields for analogs with variable substituents?
Variable yields (e.g., 68% for ethylphenyl vs. 91% for tolyl derivatives ) arise from:
- Steric and Electronic Effects : Bulky substituents (e.g., ethyl groups) hinder nucleophilic substitution. Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Purification Challenges : Low-yield products may require chromatographic separation (e.g., flash chromatography) or recrystallization in methanol/water mixtures .
Recommendation : Screen reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE) to identify optimal parameters.
Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s physicochemical properties?
- Solubility : Intramolecular C—H···O interactions (observed in crystal structures ) reduce polarity, decreasing aqueous solubility.
- Bioavailability : Hydrophobic regions (e.g., ethylphenyl) enhance membrane permeability, while hydrogen bonding with sulfamoyl groups may improve target binding .
Methodological Insight : Use molecular dynamics simulations (e.g., AMBER) to predict interaction stability and guide derivatization.
Q. How should researchers address contradictions in bioactivity data across structurally similar analogs?
Contradictions may stem from:
- Purity Issues : Trace solvents (e.g., DMF residues) in crude products can skew assay results. Validate purity via HPLC (>95%) .
- Assay Variability : Standardize protocols (e.g., consistent cell lines or animal strains) and include positive controls (e.g., carbamazepine for anticonvulsant studies) .
- Metabolic Stability : Differences in cytochrome P450 metabolism can alter in vivo efficacy. Perform microsomal stability assays to compare analogs .
Q. What strategies are recommended for resolving crystallographic disorder in X-ray structures of this compound?
- Refinement Tools : Use SHELXL’s PART and SIMU instructions to model disordered regions (e.g., ethyl group rotamers) .
- Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<1.0 Å) .
- Twinned Data Handling : For twinned crystals, apply HKLF 5 format in SHELXL and verify with ROTAX analysis .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?
- Software Tools :
- SwissADME : Predicts logP (lipophilicity), GI absorption, and P-glycoprotein substrate likelihood .
- AutoDock Vina : Models binding affinities to targets like COX-2 or GABA receptors .
- Key Parameters : Optimize logP (2–5) for blood-brain barrier penetration and topological polar surface area (TPSA < 90 Ų) for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
